[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a specialized chemical compound characterized by its unique structural features. It consists of a cyclobutyl ring with a trifluoromethyl group at the 2-position and a methanesulfonyl chloride group attached to the cyclobutyl ring. This compound is primarily used in scientific research and various industrial applications due to its reactive nature and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, followed by the introduction of the methanesulfonyl chloride group. Reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is carefully controlled to maintain the purity and stereochemistry of the final product. Safety measures are also implemented to handle the reactive nature of the compound and its intermediates.
Chemical Reactions Analysis
Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Higher oxidation state derivatives, such as carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It serves as a tool in biochemical studies to modify biomolecules and study their properties.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.
Comparison with Similar Compounds
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is unique due to its specific stereochemistry and trifluoromethyl group. Similar compounds include:
[(1R,2S)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: This compound has the same structure but with a different stereochemistry at the 1-position.
[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride: This compound has a fluoromethyl group instead of a trifluoromethyl group.
[(1R,2R)-2-(Chloromethyl)cyclobutyl]methanesulfonyl chloride: This compound has a chloromethyl group instead of a trifluoromethyl group.
These compounds differ in their reactivity and applications due to the variations in their functional groups and stereochemistry.
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCIRVHSYNQNP-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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